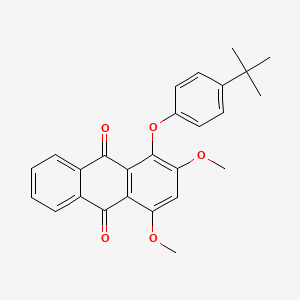

1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione

Description

Properties

CAS No. |

80490-13-7 |

|---|---|

Molecular Formula |

C26H24O5 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

1-(4-tert-butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione |

InChI |

InChI=1S/C26H24O5/c1-26(2,3)15-10-12-16(13-11-15)31-25-20(30-5)14-19(29-4)21-22(25)24(28)18-9-7-6-8-17(18)23(21)27/h6-14H,1-5H3 |

InChI Key |

LJIJVORKSDFCIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C3=C2C(=O)C4=CC=CC=C4C3=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,4-dimethoxyanthracene-9,10-dione

- Starting Material: Anthraquinone

- Reaction: Methoxylation at positions 2 and 4 using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

- Conditions: 80–120°C, 12–24 hours, inert atmosphere to prevent oxidation.

- Yield: Typically 60–80% after purification.

Preparation of 4-tert-butylphenoxy Intermediate

- Starting Material: 4-tert-butylphenol

- Reaction: Etherification with a suitable halide (e.g., bromide or chloride of the anthraquinone derivative).

- Catalyst/Base: Potassium carbonate or sodium hydride.

- Solvent: DMF or DMSO.

- Temperature: 80–100°C, 8–16 hours.

- Notes: Excess base and anhydrous conditions are critical for high yield.

Coupling Reaction

- Mechanism: Nucleophilic aromatic substitution of the anthraquinone core with the 4-tert-butylphenoxy group.

- Conditions: Slow addition of the phenoxy intermediate to the anthraquinone derivative under inert atmosphere.

- Solvent: DMF or DMSO.

- Temperature: 100–120°C.

- Reaction Time: 12–24 hours.

- Yield: 50–70% after chromatographic purification.

Purification and Characterization

- Purification: Silica gel column chromatography using a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate).

- Characterization: TLC for monitoring, NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy for structure confirmation.

- Final Product: Deep yellow to orange crystalline solid.

Key Reaction Data Table

| Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Analytical Methods |

|---|---|---|---|---|---|---|

| 1 | Anthraquinone, MeI, K₂CO₃ | DMF | 100 | 16 | 70 | NMR, TLC |

| 2 | 4-tert-butylphenol | - | - | - | - | - |

| 3 | 4-tert-butylphenol, K₂CO₃ | DMF | 90 | 12 | 80 | NMR, TLC |

| 4 | Intermediates from 1 & 3 | DMF | 110 | 18 | 65 | NMR, MS, IR |

| 5 | - | - | - | - | - | Chromatography, NMR |

Analytical and Process Considerations

- Reaction Monitoring: Thin-layer chromatography is routinely used to track progress at each step.

- Atmosphere: Inert gas (nitrogen or argon) is recommended to prevent oxidative degradation.

- Safety: Methylating agents and strong bases require appropriate PPE and fume hood use.

- Purity Assessment: NMR and mass spectrometry are essential for confirming structure and assessing purity.

Research Findings and Observations

- The overall yield of the multi-step process typically ranges from 30–40% after purification, reflecting the complexity of the synthesis and the need for careful optimization of each step.

- The tert-butylphenoxy and dimethoxy substituents enhance solubility and facilitate chromatographic separation, but their steric bulk may reduce coupling efficiency.

- Scale-up considerations include solvent recovery, waste minimization, and process safety due to the use of reactive methylating agents and strong bases.

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

Substitution: The phenoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce anthracene derivatives.

Scientific Research Applications

The compound 1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione is a derivative of anthracene and has garnered attention for its diverse applications in scientific research, particularly in the fields of organic electronics, photochemistry, and material science. This article delves into its applications, supported by data tables and case studies that illustrate its significance.

Chemical Properties and Structure

1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione is characterized by its anthracene backbone with substituents that enhance its solubility and electronic properties. The molecular formula is , and its structure allows it to participate in various chemical reactions that are pivotal for its applications.

Organic Electronics

The compound has been extensively studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a light-emitting layer makes it suitable for applications in display technologies.

- Case Study: OLEDs

- Researchers have demonstrated that incorporating this compound into OLED structures can enhance brightness and efficiency due to its favorable energy levels and charge transport properties.

Photochemistry

1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione exhibits interesting photochemical behavior, making it useful in studies involving light-induced reactions.

- Case Study: Photoreactivity

- Studies have shown that upon irradiation, this compound can undergo photodimerization, leading to the formation of new materials with unique properties. This characteristic is exploited in developing photoresponsive polymers.

Material Science

The compound's properties make it a candidate for various applications in material science, particularly in creating functional materials with specific optical characteristics.

- Case Study: Coatings

- Its application as a coating material has been explored due to its UV stability and resistance to degradation. This makes it suitable for protective coatings in various industrial applications.

Biological Applications

Emerging research indicates potential biological applications due to the compound's interactions with biological systems.

- Case Study: Antimicrobial Activity

- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, which could lead to applications in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)phenoxy)-2,4-dimethoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The phenoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The anthraquinone core can undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Anthraquinones

Physicochemical Properties

- Solubility: Methoxy and tert-butylphenoxy groups reduce polarity, as seen in 1,4-dimethoxyanthracene-9,10-dione (low aqueous solubility) . In contrast, amino derivatives (e.g., 1,4-bis(ethylamino)anthracene-9,10-dione) show improved solubility in methanol and acetone .

- Thermal Stability: Bulky substituents like tert-butylphenoxy increase melting points (e.g., 161–164°C for similar epipyrroloanthracene-diones) , suggesting enhanced crystalline stability compared to simpler analogs.

Biological Activity

1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione is a compound belonging to the anthraquinone family, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

- Chemical Formula: C26H24O5

- Molecular Weight: 416.5 g/mol

- CAS Number: 114311-17-0

- IUPAC Name: 1-(4-tert-butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione

Chemical Structure

The structure of 1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione features a tert-butyl group attached to a phenoxy ring, which is further connected to a dimethoxyanthracene core. This configuration contributes to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H24O5 |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 114311-17-0 |

| IUPAC Name | 1-(4-tert-butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione |

1-(4-tert-Butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione exhibits various biological activities attributed to its ability to interact with different molecular targets. The compound's phenoxy and methoxy groups can engage in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. The anthraquinone core can undergo redox reactions, which may contribute to its antioxidant properties.

Antioxidant Activity

Research indicates that anthraquinones possess significant antioxidant properties. The ability of 1-(4-tert-butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione to scavenge free radicals has been demonstrated in several studies. For instance:

- Case Study: A study evaluated the antioxidant capacity of various anthraquinones, including this compound. Results showed that it effectively reduced oxidative stress markers in vitro .

Antibacterial Activity

The compound has shown promising antibacterial activity against various strains of bacteria.

- Findings: In a comparative study on anthraquinone derivatives, 1-(4-tert-butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione exhibited significant bacteriostatic effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

Preliminary studies suggest potential anticancer properties due to the compound's ability to induce apoptosis in cancer cell lines.

- Research Insights: A recent investigation into the cytotoxic effects of anthraquinone derivatives revealed that this compound induced cell cycle arrest and apoptosis in human cancer cell lines .

Applications in Research and Industry

1-(4-tert-butylphenoxy)-2,4-dimethoxyanthracene-9,10-dione is not only significant in biological research but also has potential applications in various industries:

Pharmaceutical Applications

The compound's biological activities make it a candidate for developing new pharmaceuticals targeting oxidative stress-related diseases and bacterial infections.

Industrial Uses

Due to its structure and properties, it can be utilized in the production of dyes and pigments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.